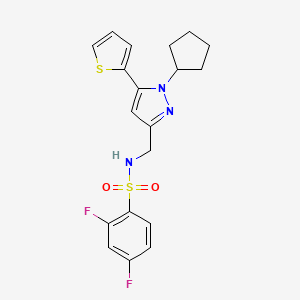![molecular formula C22H28N6O3 B2398637 1-(2-Ethoxyethyl)-3,4,9-Trimethyl-7-(4-Methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purin-6,8(7H,9H)-dion CAS No. 919029-24-6](/img/structure/B2398637.png)
1-(2-Ethoxyethyl)-3,4,9-Trimethyl-7-(4-Methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purin-6,8(7H,9H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic compound belonging to the purine family, characterized by its distinctive triazino-purine structure
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione finds applications across various fields:
Chemistry: : Used as a precursor for synthesizing other heterocyclic compounds and as a reagent in organic synthesis.
Biology: : Studied for its potential interactions with nucleic acids and proteins.
Medicine: : Investigated for potential pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.
Industry: : Utilized in the synthesis of advanced materials and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. The primary route includes:
Initial Formation: : The starting material, typically a substituted purine, undergoes alkylation with 2-ethoxyethyl bromide under anhydrous conditions using a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Cyclization and N-Methylation: : The resultant intermediate is subjected to cyclization using 1,3-diketone under reflux conditions, followed by N-methylation using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH).
Final Benzylation: : The compound undergoes final benzylation with 4-methylbenzyl chloride in the presence of a base like triethylamine (Et₃N).
Industrial Production Methods
For industrial-scale production, the process is scaled up with optimized reaction conditions ensuring high yield and purity. Techniques such as continuous flow reactors might be employed to maintain controlled conditions and improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxo-derivatives.
Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of catalysts such as palladium on carbon (Pd/C), resulting in reduced purine derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the ethoxyethyl or benzyl positions using nucleophiles like thiols or amines, producing various substituted derivatives.
Common Reagents and Conditions
Common reagents include potassium carbonate (K₂CO₃), methyl iodide (CH₃I), triethylamine (Et₃N), hydrogen gas (H₂), and palladium on carbon (Pd/C). Reactions are often conducted under reflux, anhydrous conditions, or in the presence of inert atmospheres like nitrogen (N₂).
Major Products
The primary products depend on the reaction type:
Oxidation: : Oxo-derivatives
Reduction: : Reduced purine derivatives
Substitution: : Substituted ethoxyethyl or benzyl derivatives
Wirkmechanismus
The compound's mechanism of action involves interaction with specific molecular targets, often proteins or nucleic acids. The ethoxyethyl and methyl groups contribute to binding affinity and selectivity. Pathways involved might include inhibition of enzyme activity or interference with DNA replication processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione stands out due to its unique substitution pattern, which enhances its chemical reactivity and biological activity compared to similar compounds like:
1-(2-hydroxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
These structural differences influence their physical properties and reactivity, making 1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione a unique and valuable compound for scientific research.
This wraps up our deep dive into this intriguing compound. What do you think?
Eigenschaften
IUPAC Name |
1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-6-31-12-11-27-21-23-19-18(28(21)16(4)15(3)24-27)20(29)26(22(30)25(19)5)13-17-9-7-14(2)8-10-17/h7-10,16H,6,11-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQPMFSAIJMFFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4Ar,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B2398554.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/new.no-structure.jpg)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2398568.png)

![2-[(1-methyl-1H-indol-3-yl)methylidene]propanedinitrile](/img/structure/B2398570.png)
![3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2398571.png)

![3-(1-(benzylthio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2398573.png)

![5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione](/img/structure/B2398575.png)
